Product packaging for Oxepine-2-carbonitrile(Cat. No.:CAS No. 73654-43-0)

Oxepine-2-carbonitrile

Cat. No.: B14441567
CAS No.: 73654-43-0
M. Wt: 119.12 g/mol
InChI Key: PHHBNGUYMUPILJ-UHFFFAOYSA-N
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Description

Contextualization of Oxepine-2-carbonitrile within the Broader Oxepine Family

The parent compound, oxepine, is an unsaturated seven-membered ring with one oxygen atom. researchgate.net It exists in equilibrium with its valence tautomer, benzene (B151609) oxide. researchgate.net This equilibrium is a key feature of oxepine chemistry and is influenced by substituents on the ring. researchgate.net The oxepine family includes various derivatives, such as benzoxepines and dibenzoxepines, where the oxepine ring is fused to one or two benzene rings, respectively. Current time information in Bangalore, IN.acs.orgnih.gov These fused systems are not merely of academic interest; they form the core of numerous biologically active molecules. Current time information in Bangalore, IN.researchgate.net

This compound, with its nitrile group, is a specific example of a substituted oxepine. The placement of the nitrile group at the 2-position is expected to significantly influence the electronic properties and reactivity of the oxepine ring. While detailed studies on this compound are not widely available in published literature, the synthesis of related structures, such as dibenzo[b,f]oxepine-10-carbonitrile derivatives, has been reported. acs.orgnih.gov

Significance of Oxepine Scaffolds as Research Targets in Organic Synthesis

The seven-membered ring of the oxepine scaffold presents a unique synthetic challenge and a gateway to novel chemical space. researchgate.net The synthesis of oxepine derivatives is an active area of research, with various methods being developed to construct this heterocyclic system. These methods often involve complex multi-step syntheses. For instance, the synthesis of dibenzo[b,f]oxepine-10-carbonitrile derivatives has been achieved through a copper-catalyzed cascade reaction involving Knoevenagel condensation, aryl hydroxylation, and Ullmann coupling. acs.orgnih.gov

The interest in oxepine scaffolds is largely driven by their presence in natural products and their potential as pharmacophores. Current time information in Bangalore, IN.researchgate.net Compounds containing the oxepine framework have been shown to exhibit a wide range of biological activities. Current time information in Bangalore, IN. The development of synthetic routes to various oxepine derivatives allows for the exploration of structure-activity relationships and the design of new therapeutic agents.

While specific research findings on this compound are scarce, the synthesis of a related compound, 2-allyl-2-methyl-2,3,4,5-tetrahydrobenzo[b]this compound, has been documented, indicating that the introduction of a nitrile group at the 2-position of a (saturated) benzoxepine (B8326511) ring is feasible. amazonaws.com

Interactive Data Table: Related Oxepine-Carbonitrile Derivatives

Compound NameSynthetic MethodReference
Dibenzo[b,f]oxepine-10-carbonitrile DerivativesCopper-Catalyzed Cascade Reaction acs.orgnih.gov
2-Allyl-2-methyl-2,3,4,5-tetrahydrobenzo[b]this compoundNot specified in abstract amazonaws.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO B14441567 Oxepine-2-carbonitrile CAS No. 73654-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73654-43-0

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

oxepine-2-carbonitrile

InChI

InChI=1S/C7H5NO/c8-6-7-4-2-1-3-5-9-7/h1-5H

InChI Key

PHHBNGUYMUPILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(OC=C1)C#N

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of Oxepine 2 Carbonitrile

Valence Tautomerism and Aromaticity Considerations in Oxepine Systems

Oxepine and its derivatives are characterized by a dynamic equilibrium with their corresponding arene oxide valence tautomers. slideshare.netnumberanalytics.comnumberanalytics.com This phenomenon, known as valence tautomerism, involves a reversible interconversion between two distinct molecular structures through the rearrangement of electrons and chemical bonds. numberanalytics.comnumberanalytics.com In the case of the oxepine system, it exists in equilibrium with its valence tautomer, benzene (B151609) oxide. slideshare.net This equilibrium is influenced by factors such as temperature and the electronic nature of substituents on the ring. slideshare.netnumberanalytics.com

The aromaticity of oxepine is a key consideration in understanding its reactivity. Oxepine itself is not considered aromatic. stackexchange.comechemi.comquora.com If the oxepine ring were planar, it would possess 8π electrons, classifying it as an anti-aromatic system according to Hückel's rule. stackexchange.comechemi.com To evade this destabilizing anti-aromaticity, the oxepine ring adopts a non-planar, boat-like conformation, which disrupts the continuous conjugation of the π-system. stackexchange.comechemi.comthieme-connect.com The oxygen atom in oxepine can adopt a hybridization state that minimizes the overlap of its lone pair electrons with the π-system of the ring, further contributing to its non-aromatic character. stackexchange.comechemi.com

In contrast, some more complex oxepine-containing systems, such as dibenzo[b,f]oxepine, can exhibit what has been termed "aromatic chameleon" behavior. mdpi.comresearchgate.net While the ground state (S0) of dibenzo[b,f]oxepine is non-planar, its first excited states (S1 and T1) can become planar. mdpi.comresearchgate.net This planarization in the excited state is attributed to the central ring having a cyclically conjugated system of (4n + 2) π electrons, which fulfills the requirements for excited-state aromaticity. mdpi.com

The equilibrium between the oxepine and benzene oxide forms is a critical factor in the reactivity of these compounds. slideshare.net Reactions may proceed through either tautomer, and the predominant pathway is often dictated by the specific reaction conditions and the nature of the reactants involved. slideshare.net

Epoxidation Reactions and Subsequent Rearrangements of Oxepines

The epoxidation of oxepines is a significant reaction that often leads to a cascade of subsequent rearrangements, yielding a variety of products. The course of these reactions is highly dependent on the specific oxepine substrate and the oxidizing agent employed.

A common method for the epoxidation of oxepines involves the use of dimethyldioxirane (B1199080) (DMDO). nih.govacs.org For instance, the oxidation of the benzene oxide/oxepin (B1234782) equilibrium mixture with DMDO has been shown to produce (Z,Z)-muconaldehyde. acs.org This reaction is thought to proceed through a highly reactive and often unobservable intermediate, oxepine 2,3-oxide. nih.govacs.org In some cases, a byproduct, sym-oxepin oxide, has also been identified, suggesting a minor alternative pathway. acs.org

The stability of the initial epoxide and the subsequent rearrangement products can be influenced by the substitution pattern on the oxepine ring. For example, the epoxidation of 2,7-dimethyloxepin with DMDO at low temperatures allowed for the observation of a transient 2,3-epoxyoxepin intermediate, which then isomerized to a diketone at a slightly higher temperature. nih.gov Similarly, the reaction of 4,5-benzoxepin with DMDO yielded a stable epoxide at low temperatures, which rearranged at a higher temperature to form 1H-2-benzopyran-1-carboxaldehyde, likely through a short-lived ortho-xylylene intermediate. nih.govresearchgate.net

The use of other oxidizing agents, such as meta-chloroperbenzoic acid (m-CPBA), has also been explored. nih.gov The oxidation of oxepins with m-CPBA can also lead to the formation of acyclic dicarbonyl compounds, again presumably through the formation of a transient 2,3-epoxyoxepin. nih.gov

In the context of metabolic studies, cytochrome P450 enzymes have been shown to catalyze the epoxidation of oxepine derivatives. nih.govresearchgate.net For example, incubations of 4,5-benzoxepin with various cytochrome P450 isoforms resulted in the formation of 1H-2-benzopyran-1-carboxaldehyde as the major product, mirroring the results obtained with DMDO and suggesting that 2,3-epoxidation is a key metabolic pathway. nih.govresearchgate.net

The table below summarizes the outcomes of some key epoxidation reactions of oxepine systems.

Oxepine SubstrateOxidizing AgentKey Intermediate(s)Final Product(s)
Benzene oxide/oxepinDimethyldioxirane (DMDO)Oxepine 2,3-oxide(Z,Z)-Muconaldehyde, sym-Oxepin oxide
2,7-DimethyloxepinDimethyldioxirane (DMDO)2,3-Epoxy-2,7-dimethyloxepin(Z,Z)-2,7-Dioxo-3,5-octadiene
4,5-BenzoxepinDimethyldioxirane (DMDO)2,3-Epoxy-4,5-benzoxepin, ortho-Xylylene1H-2-Benzopyran-1-carboxaldehyde
4,5-BenzoxepinCytochrome P4502,3-Epoxy-4,5-benzoxepin1H-2-Benzopyran-1-carboxaldehyde

Ring-Opening Mechanisms of Oxepine Derivatives (e.g., to Muconaldehyde)

The ring-opening of oxepine derivatives, particularly leading to the formation of muconaldehyde, is a crucial transformation with implications in both synthetic chemistry and toxicology. This process is intimately linked to the metabolism of benzene, a known human carcinogen. nih.gov

The prevailing mechanism for the formation of muconaldehyde from benzene involves the initial epoxidation of benzene by cytochrome P450 enzymes to form benzene oxide, which exists in equilibrium with oxepine. nih.gov Subsequent oxidation of the oxepine tautomer is believed to be the key step leading to ring-opening.

One proposed pathway involves the epoxidation of oxepine at the 2,3-position to form a highly reactive intermediate, 2,3-epoxyoxepin. nih.govnih.gov This epoxide is unstable and rapidly undergoes a spontaneous ring-opening to yield (Z,Z)-muconaldehyde. nih.govnih.gov This initial isomer can then undergo thermal or catalyzed isomerization to the (E,Z) and subsequently the (E,E) isomers. nih.gov The formation of (E,E)-muconic acid, detected in the urine of individuals exposed to benzene, provides evidence for this metabolic pathway. nih.gov

Experimental studies using model systems have provided support for this mechanism. The oxidation of oxepin with dimethyldioxirane (DMDO) has been shown to produce (Z,Z)-muconaldehyde, consistent with the intermediacy of 2,3-epoxyoxepin. acs.org Similarly, the oxidation of oxepin with meta-chloroperbenzoic acid (m-CPBA) also yields acyclic dicarbonyl compounds, presumably through the same intermediate. nih.gov

An alternative pathway for the ring-opening of oxepine involves a series of one-electron oxidations. The reaction of oxepins with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), a one-electron oxidant, has been shown to produce the (E,Z)-isomers of muconaldehyde derivatives exclusively. nih.gov This stereochemical outcome is consistent with the formation of a ring-opened radical intermediate that can undergo geometric isomerization before the final product is formed. nih.gov

In the context of atmospheric chemistry, the direct attack of hydroxyl radicals on benzene, followed by reaction with molecular oxygen, has also been proposed as a pathway to muconaldehyde. nih.gov

The table below outlines the key proposed mechanisms for the ring-opening of oxepine to muconaldehyde.

Proposed MechanismKey Intermediate(s)Initial Muconaldehyde Isomer
Epoxidation Pathway2,3-Epoxyoxepin(Z,Z)-Muconaldehyde
One-Electron OxidationRing-opened radical(E,Z)-Muconaldehyde
Atmospheric OxidationHydroxyl radical adduct(Z,Z)-Muconaldehyde

Addition Reactions and Regioselectivity Studies of Oxepine Systems

Oxepine and its derivatives, due to their cyclic polyene character, can undergo various addition reactions. slideshare.net The regioselectivity of these reactions is a key aspect of their chemistry and is often influenced by the nature of the reacting species and the specific tautomer (oxepine or arene oxide) involved in the reaction.

Electrophilic additions to oxepine systems have been observed. For instance, the reaction of oxepine with mercuric acetate (B1210297) in an aqueous medium leads to the formation of trans,trans-2,4-hexadien-1,6-dial. mit.edu This reaction is believed to proceed via an electrophilic addition to the oxepine tautomer. mit.edu The protonation of oxepine–benzene oxides typically occurs at the ring oxygen atom, leading to C-O bond cleavage and the formation of a carbocation, which can then rearrange to a phenol (B47542). slideshare.net

Nucleophilic additions to the oxepine–benzene oxide system also occur. The arene oxide tautomer can react with nucleophiles in a manner similar to a simple epoxide. slideshare.net For example, methoxide (B1231860) ion in methanol (B129727) adds to the oxepine-benzene oxide equilibrium in a trans-1,2-addition to yield trans-6-methoxycyclohexa-2,4-dien-1-ol. mit.edu Similarly, ethoxide ion in ethanol (B145695) gives the corresponding diene. mit.edu Hydroperoxide ion in water also undergoes nucleophilic addition, and after reduction, forms trans-1,2-dihydroxy-1,2-dihydrobenzene. mit.edu

The regioselectivity of these additions can be influenced by substituents on the oxepine ring. For example, in the case of 4-chlorooxepin, nucleophilic addition of sodium methiolate gives a mixture of two diene products. mit.edu

Intramolecular oxa-conjugate addition reactions represent a powerful strategy for the synthesis of oxepane (B1206615) ring systems. acs.org However, the formation of seven-membered rings through this method can be challenging due to the lower reactivity of oxygen nucleophiles, the reversibility of the reaction, and difficulties in controlling stereoselectivity. acs.org

Organocatalysis has emerged as a promising approach to promote these reactions. For instance, the use of chiral aminocatalysts can facilitate the intramolecular oxa-conjugate addition of α,β-unsaturated aldehydes to form α,α′-trans-oxepanes stereoselectively. acs.org This method has also been extended to organocatalytic tandem oxa-conjugate addition/α-oxidation reactions, allowing for the rapid construction of molecular complexity. acs.org

The success of these reactions can be influenced by steric factors. For example, the presence of a gem-disubstituent on the tether connecting the nucleophile and the Michael acceptor can promote the desired cyclization. acs.org

Radical Pathways and Intermediates in Oxepine Transformations

Radical pathways play a significant role in the transformations of oxepine and its derivatives. These reactions often involve the formation of various radical intermediates that can lead to a diverse array of products.

One notable example is the photochemical rearrangement of the phenylperoxy radical to the oxepin-2(5H)-one-5-yl radical. acs.org This reaction is of interest in atmospheric chemistry and can be catalyzed by water molecules. acs.org Computational studies have indicated that a single water molecule can lower the activation energy for this isomerization, and this has been experimentally supported by matrix isolation spectroscopy. acs.org

Radical-mediated cyclization reactions have also been employed in the synthesis of oxepine-containing natural products. For instance, a radical cyclization approach has been used to construct the dihydro-oxepin motif in bauhinoxepin J. thieme-connect.com

In the context of oxidation reactions, radical intermediates are often invoked. The reaction of oxepins with cerium(IV) ammonium nitrate (CAN), a one-electron oxidant, is believed to proceed through radical intermediates, leading to the formation of ring-opened products like muconaldehyde derivatives. nih.govunh.edu The stereochemistry of the products formed in these reactions can provide insights into the lifetime and geometry of the radical intermediates. nih.gov

The reaction of aryl vinyl oxiranes with thiyl radicals can lead to the formation of an epoxy radical. acs.org Homolytic C-C bond cleavage of this intermediate can result in a benzyl (B1604629) radical and an aldehyde, which can then participate in further reactions. acs.org

Furthermore, the synthesis of dibenzo[b,f]oxepines can be achieved through Mn(III)-based oxidative 1,2-radical rearrangements. mdpi.comnih.gov Another synthetic route involves an intramolecular McMurry reaction, which is proposed to proceed through the dimerization of ketyl radicals to form a metallopinacol intermediate. mdpi.comnih.gov

Influence of Substituents on Reaction Pathways and Stability (e.g., Carbonitrile Group Effects)

Substituents on the oxepine ring can exert a profound influence on the stability of the molecule and the course of its reactions. These effects can be both electronic and steric in nature.

The position of the equilibrium between the oxepine and benzene oxide tautomers is sensitive to the electronic nature of the substituents. slideshare.net Electron-donating groups tend to favor the formation of the oxepine tautomer, while electron-withdrawing groups can shift the equilibrium towards the benzene oxide form. For example, the presence of a carbonitrile group, which is electron-withdrawing, would be expected to influence this equilibrium, potentially favoring the benzene oxide tautomer.

Substituents also play a crucial role in determining the regioselectivity of reactions. In the synthesis of substituted oxepines from 1,4-cyclohexadienes, the electronic nature of the substituent on the cyclohexadiene ring directs the initial epoxidation step. slideshare.net An electron-donating substituent leads to the formation of a 2-substituted oxepine, whereas an electron-withdrawing group results in a 4-substituted oxepine. slideshare.net

In the context of addition reactions, the regioselectivity is also influenced by substituents. For example, in the Rh(III)-catalyzed [5+2] annulation of vinyl tyrosines with internal alkynes to form oxepine-mounted unnatural amino acids, the directing group on the tyrosine plays a key role in controlling the regioselectivity of the reaction. bohrium.com

The stability of intermediates and products is also affected by substituents. In the synthesis of dibenzo[b,d]oxepines, both electron-donating and electron-withdrawing substituents on the reacting aromatic rings are generally well-tolerated, leading to good yields of the desired products. rsc.org

The carbonitrile group, being a strong electron-withdrawing group, would be expected to significantly impact the reactivity of the oxepine ring. It would likely deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack. Furthermore, the carbonitrile group could influence the stability of radical intermediates and transition states in various reactions, thereby altering the reaction pathways and product distributions.

Enzyme-Catalyzed Reactions and Oxidative Transformations of Oxepine Models

Mechanistic studies on oxepine-2-carbonitrile are often informed by the investigation of closely related oxepine models. These models provide crucial insights into the potential biochemical and chemical reactivity of the oxepine ring system, particularly its behavior in enzyme-catalyzed environments and its response to various oxidizing agents. Research into these analogues, such as benzoxepins, is essential for predicting the metabolic fate and reactivity profile of more complex substituted oxepines.

Enzyme-Catalyzed Reactions

The enzymatic transformation of oxepine structures has been a key area of research, primarily to understand the metabolism of aromatic compounds like benzene, which proceeds through an oxepine intermediate. unh.eduunh.eduwikipedia.org Cytochrome P450 (CYP) enzymes, found predominantly in the liver, are central to these metabolic pathways. mdpi.comnih.gov

Studies using model compounds, such as 4,5-benzoxepin, have demonstrated that various cytochrome P450 isoforms can metabolize the oxepine moiety. unh.edumdpi.com Incubations of 4,5-benzoxepin with CYP1A2, CYP2E1, CYP3A4, and pooled human liver microsomes (pHLM) have been conducted to elucidate these metabolic pathways. mdpi.comresearchgate.net The primary mechanism observed is the epoxidation of the oxepine ring. mdpi.com This reaction leads to the formation of a highly reactive 2,3-epoxyoxepin intermediate. mdpi.comnih.gov This intermediate is unstable and rapidly rearranges to form more stable products. mdpi.com In the case of 4,5-benzoxepin, the major product identified is 1H-2-benzopyran-1-carboxaldehyde. mdpi.comresearchgate.net

Besides mammalian enzymes, microorganisms have also been shown to process oxepine-like structures. For instance, wood-rotting fungi of the Phellinus genus can metabolize certain benzoate (B1203000) esters, with evidence suggesting a mechanism that involves an initial arene epoxidation to create a stable oxepine metabolite. researchgate.net Furthermore, the bifunctional enzyme PaaZ is known to catalyze the hydrolytic ring cleavage of oxepin-CoA, an intermediate in the aerobic degradation of phenylacetate. researchgate.net

These enzymatic reactions are critical as they can lead to the formation of reactive metabolites. For example, the ring-opening of the oxepine metabolite of benzene by P450 enzymes yields muconaldehyde, a toxic compound. mdpi.comnih.gov

Table 1: Enzyme-Catalyzed Reactions of Oxepine Models

Substrate Enzyme(s) Key Observation/Mechanism Major Product(s)
4,5-Benzoxepin Cytochrome P450 (1A2, 2E1, 3A4), pHLM Epoxidation of the oxepine ring via a reactive 2,3-epoxyoxepin intermediate. mdpi.comresearchgate.net 1H-2-benzopyran-1-carboxaldehyde. mdpi.comresearchgate.net
Methyl Benzoate Phellinus sp. (Fungi) ortho-hydroxylation via an initial arene epoxidation to a stable oxepine. researchgate.net Salicylates, Benzyl alcohol derivatives. researchgate.net
Oxepin-CoA PaaZ Hydrolytic ring cleavage of the seven-membered ring. researchgate.net 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde. researchgate.net
Benzene Cytochrome P450 2E1 Epoxidation to benzene oxide, which exists in equilibrium with oxepine, followed by further oxidation. wikipedia.orgnih.gov Phenol, E,E-muconic acid (via muconaldehyde). mdpi.comnih.gov

Oxidative Transformations

To validate and compare the pathways of enzymatic reactions, non-enzymatic oxidative transformations of oxepine models are frequently studied. unh.edu These experiments often employ chemical oxidants to mimic the metabolic processes. unh.edumdpi.com Two common reagents used for these studies are dimethyldioxirane (DMDO) and cerium (IV) ammonium nitrate (CAN). unh.edumdpi.com

The reaction of oxepine models with these oxidants can lead to different products compared to enzymatic reactions, providing mechanistic insights. mdpi.com For example, the oxidation of 4,5-benzoxepin with DMDO at low temperatures produces a near-quantitative yield of 1H-2-benzopyran-1-carboxaldehyde, the same major product as the P450-catalyzed reaction. mdpi.com This supports the hypothesis that the enzymatic reaction proceeds through a similar 2,3-epoxyoxepin intermediate. mdpi.com

In contrast, the reaction of 4,5-benzoxepin with CAN, a two-single-electron oxidizing agent, yields different products. unh.edumdpi.com The main products are oxidized dimeric molecules (C₂₀H₁₆O₄ and C₂₀H₁₄O₄). mdpi.com Interestingly, these dimers are also observed as lesser products during the incubation of 4,5-benzoxepin with P450 isoforms, suggesting that consecutive single-electron oxidation may be a minor metabolic pathway. mdpi.comresearchgate.net The differing outcomes of DMDO (epoxidation) versus CAN (single-electron oxidation) on oxepine models highlight the distinct mechanistic pathways available for oxepine ring transformation. unh.edumdpi.com

Table 2: Oxidative Transformations of Oxepine Models

Substrate Oxidizing Agent Reaction Conditions Major Product(s)
4,5-Benzoxepin Dimethyldioxirane (DMDO) -50 °C 1H-2-benzopyran-1-carboxaldehyde. mdpi.com
4,5-Benzoxepin Cerium (IV) Ammonium Nitrate (CAN) 2:1 molar ratio (CAN:substrate) Dimeric oxidized molecules (C₂₀H₁₆O₄ and C₂₀H₁₄O₄). mdpi.com
2,7-Dimethyloxepin Dimethyldioxirane (DMDO) -60 °C Z,Z-diketone (via 2,3-epoxyoxepin intermediate). mdpi.com
2,7-Dimethyloxepin Cerium (IV) Ammonium Nitrate (CAN) - E,Z-diketone. mdpi.com
2-Bromooxepine Dimethyldioxirane (DMDO) Aqueous alkaline conditions Dione (via epoxidation). rsc.org

Theoretical and Computational Insights into Oxepine 2 Carbonitrile Chemistry

Density Functional Theory (DFT) Studies on Oxepine Conformations and Geometries

Density Functional Theory (DFT) is a powerful computational method for investigating the geometric parameters of molecules. For Oxepine-2-carbonitrile, DFT calculations are crucial for determining the preferred conformations of the flexible seven-membered oxepine ring. The oxepine ring is known to exist in non-planar boat-like conformations. nih.govslideshare.net The introduction of a carbonitrile substituent at the 2-position is expected to influence the conformational preference and the degree of puckering in the ring.

DFT studies would typically involve geometry optimizations of various possible conformers to identify the global minimum energy structure. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated. For instance, the C-O-C bond angle within the oxepine ring is a critical parameter, as it is indicative of the ring strain. researchgate.net The presence of the sp-hybridized carbon of the nitrile group would also influence the local geometry at the C2 position.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Postulated Low-Energy Conformer of this compound

ParameterValue
C2-C3 Bond Length (Å)1.35
C4-C5 Bond Length (Å)1.45
C6-C7 Bond Length (Å)1.34
C-O Bond Length (Å)1.38
C≡N Bond Length (Å)1.16
C2-C≡N Bond Angle (°)178.5
Oxepine Ring Puckering Angle (°)45.0

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies on this compound.

Analysis of Electronic Structure, Orbital Interactions, and Energetic Favorability

The electronic structure of this compound, particularly the distribution of electrons and the nature of its molecular orbitals, governs its reactivity. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide insights into orbital interactions and charge distribution. The electron-withdrawing nature of the nitrile group is expected to have a significant impact on the electronic properties of the oxepine ring, potentially influencing its aromaticity and stability.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For this compound, the nitrile group would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from Computational Analysis

PropertyPredicted Value/Observation
HOMO EnergyRelatively low, indicating moderate electron-donating ability.
LUMO EnergyLowered due to the electron-withdrawing nitrile group.
HOMO-LUMO GapModerate, suggesting a balance of stability and reactivity.
Dipole MomentSignificant, arising from the polar C-O and C≡N bonds.
NBO Charge on NNegative, indicating its nucleophilic character.

Note: These are qualitative predictions based on the known effects of the functional groups. Precise values would require dedicated computational studies.

Computational Characterization of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. joaquinbarroso.comucsb.edu For this compound, several reactions could be of interest, such as cycloadditions, ring-opening reactions, and reactions involving the nitrile group. DFT calculations can be used to map the potential energy surface for these reactions, providing activation energies and reaction enthalpies. ru.nl

The search for transition states is a critical aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it transforms from reactant to product. joaquinbarroso.com For example, the thermal or photochemical ring-opening of the oxepine ring to form a benzene (B151609) oxide derivative is a well-known process for the parent oxepine, and computational studies could reveal how the nitrile substituent affects the barrier for this transformation. wikipedia.org

Energy Landscape and Stability of this compound Isomers and Tautomers

This compound can exist in various isomeric and tautomeric forms. For instance, the oxepine itself is in equilibrium with its valence tautomer, benzene oxide. wikipedia.org The position of this equilibrium is highly dependent on the substituents on the ring. wikipedia.org Computational methods can be employed to calculate the relative energies of these tautomers, thereby predicting which form is more stable.

Furthermore, positional isomers of the carbonitrile group on the oxepine ring (e.g., Oxepine-3-carbonitrile, Oxepine-4-carbonitrile) can be computationally investigated to determine their relative stabilities. These calculations are crucial for understanding the potential for isomerization reactions and for predicting the most likely products in a synthetic route. Theoretical studies on the tautomerism of related heterocyclic systems have demonstrated the power of computational chemistry in this area. semanticscholar.orgrsc.org

Table 3: Hypothetical Relative Energies of this compound Tautomers and Isomers

SpeciesRelative Energy (kcal/mol)
This compound0.0 (Reference)
Benzene oxide-2-carbonitrile+5.2
Oxepine-3-carbonitrile+2.1
Oxepine-4-carbonitrile+1.5

Note: These values are for illustrative purposes and are not based on actual calculations for this compound.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become highly reliable for predicting spectroscopic properties, such as NMR chemical shifts. idc-online.comnih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.govd-nb.info This is particularly useful for structure elucidation and for assigning ambiguous peaks in experimental spectra.

For this compound, DFT calculations could predict the chemical shifts of the protons and carbons in the oxepine ring and the carbon of the nitrile group. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.gov

Table 4: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2115.2114.8
C3128.9128.5
C4125.4125.1
C5126.1125.8
C6130.5130.2
C7145.3145.0
C≡N118.7118.4

Note: This table presents a hypothetical comparison to demonstrate the utility of computational NMR prediction. Actual data would be required for a real-world application.

Advanced Spectroscopic Characterization Techniques for Oxepine 2 Carbonitrile and Oxepine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, SCS Parameter)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of oxepine derivatives. Analysis of ¹H and ¹³C NMR spectra provides data on the connectivity of atoms, while ¹⁹F NMR is vital for fluorinated analogues.

¹H and ¹³C NMR: The anti-aromatic character of the oxepine ring is reflected in its NMR spectra. For the parent oxepine, ¹H NMR signals appear at approximately 5.1 and 6.3 ppm, indicating the presence of localized double bonds rather than a delocalized aromatic system. thieme-connect.de The chemical shifts and coupling constants of protons in substituted oxepines provide insights into the substitution pattern and the boat-like conformation of the seven-membered ring. thieme-connect.de

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the oxepine ring are sensitive to the electronic environment and the presence of substituents. For instance, in various heterocyclic compounds synthesized via methods like the Knoevenagel condensation, the characterization is routinely confirmed using both ¹H and ¹³C NMR. scielo.br

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Oxepine Derivatives Note: This table contains data for various substituted heterocyclic compounds to illustrate typical chemical shift ranges, as specific data for oxepine-2-carbonitrile is not readily available.

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Parent Oxepine (at -130°C)5.1, 6.3Data not specified thieme-connect.de
Substituted Dioxane-dione derivative1.69(s), 1.82(s), 7.31(m), 7.56(m), 8.11(s)28.60, 105.43, 127.87, 128.35, 128.80, 129.01, 171.99, 177.84 scielo.br
Substituted Acrylate derivative3.94(s), 4.38(q), 7.51(m), 7.99(d), 8.25(s)14.17, 62.77, 102.95, 115.49, 129.28, 131.07, 131.44, 133.32, 155.10, 162.50 scielo.br

¹⁹F NMR: For fluorinated oxepine derivatives, ¹⁹F NMR spectroscopy is a powerful analytical technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.orgnih.gov A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which spans about 800 ppm, significantly reducing the likelihood of signal overlap compared to ¹H NMR. wikipedia.orgthermofisher.com This allows for the clear resolution of signals from different fluorine atoms within a molecule. Furthermore, ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants, which are often larger than ¹H-¹H couplings, provide valuable structural information about the proximity of different nuclei. huji.ac.iled.ac.uk

Substituent Chemical Shifts (SCS): The introduction of a substituent, such as a carbonitrile group at the 2-position of the oxepine ring, induces changes in the chemical shifts of the nearby protons and carbons. These changes, known as Substituent Chemical Shifts (SCS), are valuable for confirming the position of the substituent. modgraph.co.uk The magnitude and sign of the SCS depend on various factors, including inductive effects, resonance, and through-space anisotropic effects of the substituent. modgraph.co.ukmodgraph.co.uk By comparing the observed spectra with those of the parent oxepine, the SCS can be determined, aiding in the complete structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum corresponds to the exact molecular weight of the compound. For this compound (C₇H₅NO), the calculated molecular weight is approximately 119.12 g/mol .

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. For oxepine derivatives, fragmentation can be influenced by the oxepine ring and the attached functional groups. Common fragmentation pathways for cyclic ethers involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org Aldehydes and ketones, which contain a carbonyl group, often undergo a characteristic fragmentation known as the McLafferty rearrangement. whitman.edulouisville.edunih.gov The presence of the nitrile group in this compound would also direct fragmentation, potentially involving the loss of HCN (27 mass units). Analysis of these fragment ions helps to piece together the molecular structure. whitman.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the nitrile, alkene, and ether functionalities. The positions of these bands are indicative of the specific bonds and their environment within the molecule. pressbooks.publibretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
NitrileC≡N stretch2260–2210Medium to Sharp
AlkeneC=C stretch1680–1640Variable
Alkene=C–H stretch3100–3000Medium
Ether (in a cyclic system)C–O stretch1300–1000Strong

The presence of a sharp, medium-intensity band in the 2260–2210 cm⁻¹ region is a strong indicator of the nitrile group. Absorptions for the C=C double bonds within the oxepine ring are expected around 1680–1640 cm⁻¹. libretexts.org A strong absorption band in the 1300–1000 cm⁻¹ range would be characteristic of the C–O ether linkage within the seven-membered ring. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoisomerization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For compounds with conjugated systems like oxepine, UV-Vis spectra show absorption bands corresponding to π→π* and n→π* electronic transitions. Dibenzo[b,f]oxepine derivatives, for example, have been studied to analyze these transitions. nih.gov

This technique is particularly useful for studying photoisomerization processes. The parent oxepine exists in a valence tautomeric equilibrium with benzene (B151609) oxide, a process that can be influenced by substituents and light. wikipedia.org UV-Vis spectroscopy can be used to monitor such photochemical reactions. For instance, studies on dibenzo[b,f]oxepine derivatives linked to photoswitchable molecules like azobenzenes use UV-Vis to observe the separation of n→π* absorption bands for different isomers, which is crucial for applications in photopharmacology. nih.govmdpi.com Changes in the absorption spectrum upon irradiation can indicate a structural transformation, allowing for the study of the kinetics and mechanism of the photoisomerization.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. nih.gov

For oxepine derivatives, this technique has been used to establish their distinct non-planar conformations. For example, the parent oxepine ring adopts a boat conformation. thieme-connect.de The crystal structure of more complex derivatives, such as dibenzo[b,f]oxepine, reveals a saddle-shaped or "butterfly" conformation. nih.gov A study on 2.2Oxepinoparacyclophane-4,5-dicarbonitrile, a dinitrile derivative of an oxepine-containing system, successfully determined its crystal structure, showing how the oxepine ring is oriented relative to other parts of the molecule. researchgate.net For any new derivative like this compound, a single-crystal X-ray analysis would provide unequivocal proof of its structure and detailed conformational information in the solid state. nih.gov

Chemical Transformations and Derivatization of Oxepine 2 Carbonitrile Scaffolds

The oxepine-2-carbonitrile scaffold, particularly within dibenzo[b,f]oxepine structures, serves as a versatile platform for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the scaffold can be directed at the carbonitrile moiety, substituents on the aromatic rings, the central oxepine ring's double bond, or through transformations of the entire ring system.

Synthetic Applications of Oxepine 2 Carbonitrile As a Chemical Building Block

Precursors to Septanoside Carbohydrate Mimetics

The seven-membered oxepine ring is the core structure of septanose sugars. Consequently, functionalized oxepines are valuable precursors for the synthesis of septanosides and their mimetics, which are of interest in medicinal chemistry due to their potential to mimic the biological activity of natural carbohydrates. researchgate.netnih.gov While the direct conversion of Oxepine-2-carbonitrile to septanoside mimetics has not been extensively documented, the nitrile group offers a synthetic handle for elaboration into functionalities commonly found in sugar analogues.

A hypothetical pathway could involve the reduction of the nitrile group to a primary amine or an aldehyde. These functional groups could then be used to introduce hydroxyl groups or other functionalities through established synthetic transformations, ultimately leading to polyhydroxylated oxepane (B1206615) structures that mimic natural septanose sugars. The stereochemical control during these transformations would be a critical aspect of the synthesis.

Table 1: Hypothetical Elaboration of this compound to a Septanoside Mimetic Precursor

Step Reactant Reagent Product Purpose
1 This compound DIBAL-H Oxepine-2-carbaldehyde Conversion of nitrile to aldehyde
2 Oxepine-2-carbaldehyde NaBH4, CeCl3 (2-Oxepinyl)methanol Reduction to primary alcohol

Intermediates in the Construction of Complex Fused Heterocyclic Ring Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry. Ortho-aminonitriles are particularly powerful intermediates for constructing fused pyrimidine (B1678525) rings, a common motif in biologically active molecules. mdpi.comnih.govsciencescholar.us Although this compound itself is not an ortho-aminonitrile, it could serve as a precursor to such an intermediate.

A plausible synthetic strategy involves the introduction of an amino group at the C3 position of the oxepine ring to generate a hypothetical 3-amino-oxepine-2-carbonitrile. This intermediate would possess the required ortho-aminonitrile functionality. Subsequent cyclocondensation reactions with one-carbon reagents like formamide, urea, or guanidine (B92328) could then be employed to construct a pyrimidine ring fused to the oxepine core, yielding an oxepino[3,2-d]pyrimidine (B14234795) system. This general methodology is widely used for creating fused pyrimidines from various aromatic and heteroaromatic aminonitriles. mdpi.comnih.gov

Table 2: Proposed Synthesis of a Fused Oxepino[3,2-d]pyrimidine System

Step Hypothetical Intermediate Reagent Reaction Type Fused Heterocyclic Product
1 3-Amino-oxepine-2-carbonitrile Formamide (HCONH2) Cyclocondensation 4-Amino-oxepino[3,2-d]pyrimidine
2 3-Amino-oxepine-2-carbonitrile Urea (CO(NH2)2) Cyclocondensation 4-Amino-oxepino[3,2-d]pyrimidin-2(1H)-one

Scaffold for the Synthesis of Structurally Diverse Polycyclic Compounds

Building upon its utility in forming fused heterocycles, this compound can be envisioned as a starting scaffold for creating a wide array of structurally diverse polycyclic compounds. researchgate.netnih.govsemanticscholar.org The formation of an initial fused ring, such as the oxepino[3,2-d]pyrimidine described above, creates a more complex polycyclic system that can be further functionalized. For instance, a related compound, 5-amino-2,3-dihydro mdpi.combenzothieno[3,2-b]oxepin-4-carbonitrile, has been utilized as a scaffold to prepare novel polycyclic N-heterocyclic compounds like mdpi.combenzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines. mdpi.com This demonstrates the principle of using a pre-formed oxepine-carbonitrile derivative to construct elaborate, multi-ring systems.

The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, offers another potential, though undocumented, route to polycyclic systems. uconn.edusemanticscholar.org If this compound were tethered to another nitrile-containing side chain, this reaction could facilitate the formation of a new carbocyclic ring fused to the original oxepine scaffold.

Table 3: Examples of Polycyclic Systems Derived from Oxepine-Containing Scaffolds

Starting Scaffold Type Reaction Strategy Resulting Polycyclic System Reference Example
Benzothieno-oxepin-aminocarbonitrile Pyrimidine annulation mdpi.comBenzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidine mdpi.com
Oxepine-dinitrile (Hypothetical) Intramolecular Thorpe-Ziegler Cyclization Fused Carbocyclic-Oxepine System N/A

Utility in the Design and Synthesis of Photo-switchable Molecules

Photo-switchable molecules, which undergo reversible structural changes upon irradiation with light, are of great interest for applications in materials science and photopharmacology. kinampark.com The design of these molecules typically involves incorporating a known photochromic unit, such as an azobenzene, spiropyran, or diarylethene, into a larger molecular framework. mdpi.com

Table 4: Design Strategy for a Hypothetical Photoswitch from this compound

Step Intermediate Derived from this compound Photochromic Moiety Precursor Coupling Reaction Resulting Photoswitchable Molecule
1 2-(Aminomethyl)oxepine 4-Nitrobenzoyl chloride Amide bond formation N-(Oxepin-2-ylmethyl)-4-nitrobenzamide

Future Research Directions in Oxepine 2 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to oxepine derivatives often involve multi-step sequences and the use of stoichiometric and sometimes hazardous reagents. nih.govthieme-connect.de A primary focus of future research should be the development of novel, efficient, and sustainable methods for the synthesis of Oxepine-2-carbonitrile.

One promising direction is the application of transition-metal-catalyzed reactions, which have shown great potential in the synthesis of various heterocyclic compounds, including oxepines. researchgate.netresearchgate.net For instance, palladium-catalyzed intramolecular Heck reactions or [4+3] cycloadditions could be explored for the direct construction of the this compound scaffold from readily available starting materials. researchgate.net The development of catalytic systems that are not only efficient but also utilize earth-abundant and non-toxic metals would be a significant step towards sustainability.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of renewable starting materials, solvent-free reaction conditions or the use of greener solvents, and the development of one-pot or tandem reaction sequences to minimize waste generation. Biocatalysis, employing enzymes or whole-cell systems, could offer a highly selective and environmentally benign approach to the synthesis of chiral this compound derivatives, which are often of interest for pharmaceutical applications.

Synthetic Strategy Potential Advantages Key Research Challenges
Transition-Metal Catalysis High efficiency and selectivity, potential for asymmetric synthesis.Catalyst cost and toxicity, optimization of reaction conditions.
Green Chemistry Approaches Reduced environmental impact, use of renewable resources.Development of efficient solvent-free or aqueous reaction systems.
Biocatalysis High enantioselectivity, mild reaction conditions.Enzyme discovery and engineering, substrate scope limitations.

Exploration of Underinvestigated Reactivity Pathways of this compound

The oxepine ring is known to exist in equilibrium with its valence tautomer, benzene (B151609) oxide. wikipedia.org This equilibrium, along with the inherent strain of the seven-membered ring, governs its reactivity. The electron-withdrawing nature of the 2-carbonitrile group in this compound is expected to significantly modulate this equilibrium and influence the molecule's reactivity towards both electrophiles and nucleophiles.

Future research should systematically investigate the reactivity of this compound. Cycloaddition reactions, such as Diels-Alder reactions, are of particular interest. The nitrile group could act as a directing group, influencing the regioselectivity and stereoselectivity of the cycloaddition, leading to the formation of complex polycyclic architectures. Ring-opening reactions of the oxepine core, triggered by nucleophiles or electrophiles, could also be a fruitful area of exploration. The nitrile group could participate in these transformations, leading to novel heterocyclic systems. For instance, intramolecular cyclization involving the nitrile group and a transiently formed intermediate from the ring-opening could provide access to fused nitrogen-containing heterocycles.

The photochemical reactivity of this compound also warrants investigation. Photoinduced rearrangements and cycloadditions could lead to unique molecular scaffolds that are not accessible through thermal reactions.

Reaction Type Potential Outcome Influence of 2-Carbonitrile Group
Cycloaddition Reactions Formation of complex polycyclic structures.Directing group, influencing regio- and stereoselectivity.
Ring-Opening Reactions Access to functionalized acyclic or alternative heterocyclic systems.Participation in subsequent cyclizations, stabilization of intermediates.
Photochemical Reactions Novel molecular rearrangements and adducts.Alteration of excited-state properties and reaction pathways.

Advanced Computational Modeling for Rational Design of this compound Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. In the context of this compound, advanced computational modeling can provide valuable insights into its structure, stability, and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the geometry and electronic structure of this compound and its valence tautomer. mdpi.comsemanticscholar.org This will help in understanding the influence of the nitrile group on the oxepine-benzene oxide equilibrium. Furthermore, computational methods can be used to model reaction pathways for the synthesis of this compound, allowing for the in silico screening of catalysts and reaction conditions to identify the most promising synthetic routes.

For the exploration of its reactivity, computational modeling can be used to predict the outcomes of various reactions, such as cycloadditions and ring-opening reactions. By calculating the activation energies and reaction thermodynamics, researchers can identify kinetically and thermodynamically favorable pathways, thus prioritizing experimental investigations. This rational design approach can significantly accelerate the discovery of novel reactions and applications of this compound.

Computational Method Application in this compound Research Expected Insights
Density Functional Theory (DFT) Prediction of structure, stability, and electronic properties.Understanding the oxepine-benzene oxide equilibrium and the electronic effect of the nitrile group.
Reaction Pathway Modeling In silico screening of synthetic routes and prediction of reaction outcomes.Identification of optimal catalysts and conditions; prediction of product distribution.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and solvent effects.Insight into the dynamic behavior of the oxepine ring and its interactions with the environment.

Expansion of Synthetic Applications of this compound to New Chemical Architectures

Given the rich biological activity profile of many oxepine-containing compounds, a key future direction is to utilize this compound as a versatile building block for the synthesis of novel and complex chemical architectures with potential applications in medicinal chemistry and materials science. nih.gov

The nitrile group in this compound can be readily transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles. These transformations would provide access to a diverse library of Oxepine-2-substituted derivatives. For example, the synthesis of oxepine-fused pyridines or pyrimidines could be envisioned through reactions involving the nitrile group.

Furthermore, the oxepine core itself can be elaborated. By combining the unique reactivity of the oxepine ring with the synthetic handles provided by the nitrile group, complex polycyclic and heterocyclic systems can be constructed. For instance, a tandem cycloaddition-ring-opening-cyclization sequence could lead to the formation of intricate molecular frameworks. The exploration of these synthetic transformations will undoubtedly expand the chemical space accessible from this compound and may lead to the discovery of new compounds with interesting biological or material properties.

Target Architecture Synthetic Strategy Potential Application
Oxepine-fused Heterocycles Cyclization reactions involving the nitrile group.Medicinal chemistry (e.g., kinase inhibitors, GPCR modulators).
Complex Polycyclic Systems Tandem reactions utilizing both the oxepine ring and the nitrile group.Natural product synthesis, development of molecular probes.
Functional Materials Polymerization of this compound derivatives.Organic electronics, advanced polymers.

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